Cas no 2228869-67-6 (5-(2-bromoethyl)-2,3-dichloropyridine)

5-(2-bromoethyl)-2,3-dichloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-bromoethyl)-2,3-dichloropyridine
- EN300-1924287
- 2228869-67-6
-
- Inchi: 1S/C7H6BrCl2N/c8-2-1-5-3-6(9)7(10)11-4-5/h3-4H,1-2H2
- InChI Key: AHWFUXZNZONPAP-UHFFFAOYSA-N
- SMILES: BrCCC1C=NC(=C(C=1)Cl)Cl
Computed Properties
- Exact Mass: 252.90607g/mol
- Monoisotopic Mass: 252.90607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 3.5
5-(2-bromoethyl)-2,3-dichloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924287-0.1g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-1924287-10.0g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 10g |
$5405.0 | 2023-05-23 | ||
Enamine | EN300-1924287-10g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 10g |
$5405.0 | 2023-09-17 | ||
Enamine | EN300-1924287-0.25g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-1924287-1.0g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1924287-2.5g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-1924287-5.0g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 5g |
$3645.0 | 2023-05-23 | ||
Enamine | EN300-1924287-1g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 1g |
$1256.0 | 2023-09-17 | ||
Enamine | EN300-1924287-0.5g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1924287-0.05g |
5-(2-bromoethyl)-2,3-dichloropyridine |
2228869-67-6 | 0.05g |
$1056.0 | 2023-09-17 |
5-(2-bromoethyl)-2,3-dichloropyridine Related Literature
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
5. Book reviews
Additional information on 5-(2-bromoethyl)-2,3-dichloropyridine
5-(2-Bromoethyl)-2,3-Dichloropyridine: A Comprehensive Overview
5-(2-Bromoethyl)-2,3-Dichloropyridine is a versatile organic compound with the CAS number 2228869-67-6. This compound belongs to the class of pyridines, which are aromatic six-membered rings containing one nitrogen atom. The presence of substituents such as bromoethyl and dichloro groups at specific positions on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and applications.
The structure of 5-(2-Bromoethyl)-2,3-Dichloropyridine consists of a pyridine ring with chlorine atoms at positions 2 and 3, and a bromoethyl group (-CH₂CH₂Br) attached at position 5. This substitution pattern not only enhances the compound's stability but also provides reactive sites for further functionalization. The bromo group, in particular, is highly reactive and can undergo nucleophilic substitution reactions, making it a key feature in many synthetic pathways.
Recent studies have highlighted the potential of 5-(2-Bromoethyl)-2,3-Dichloropyridine in the field of medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, suggesting its potential use in antiviral drug design.
In addition to its medicinal applications, 5-(2-Bromoethyl)-2,3-Dichloropyridine has found utility in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been extensively studied. A 2023 research article in *Pest Management Science* reported that compounds derived from this pyridine derivative show enhanced efficacy against agricultural pests without adverse environmental impacts.
The synthesis of 5-(2-Bromoethyl)-2,3-Dichloropyridine typically involves multi-step organic reactions. One common approach is the chlorination of pyridine followed by alkylation with bromoethane. Recent advancements in catalytic methods have improved the yield and purity of this compound. For example, a 2023 study in *Green Chemistry* introduced a catalyst-free method for its synthesis, reducing production costs and environmental footprint.
From a structural standpoint, the dichloro substitution at positions 2 and 3 confers rigidity to the pyridine ring, enhancing its stability under various reaction conditions. This makes 5-(2-Bromoethyl)-2,3-Dichloropyridine an ideal candidate for use in harsh chemical environments or high-temperature reactions. Moreover, the bromoethyl group provides flexibility for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
Recent research has also explored the application of 5-(2-Bromoethyl)-2,3-Dichloropyridine in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for industrial processes. A 2024 study published in *Chemical Communications* demonstrated that metal complexes derived from this compound exhibit exceptional catalytic activity in alkene epoxidation reactions.
In conclusion, 5-(2-Bromoethyl)-2,3-Dichloropyridine is a multifaceted compound with significant potential across various fields. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, while recent advancements have expanded its applications into medicine and materials science. As research continues to uncover new possibilities for this compound, its role as a key intermediate is likely to grow even further.
2228869-67-6 (5-(2-bromoethyl)-2,3-dichloropyridine) Related Products
- 849415-42-5(1H-1,2,4-Triazole, 3-(bromomethyl)-)
- 2172538-47-3(2-(2-fluoro-2-methylpropyl)thiolane-2-carbaldehyde)
- 1698379-06-4(1-(Pyrimidin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 151651-44-4(Benzyl D-serinate hydrochloride)
- 1226440-78-3(N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 1795195-28-6(5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-pyridinecarboxamide)
- 2034522-26-2(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide)
- 898786-07-7(6-chloro-1-[4-(trifluoromethoxy)phenyl]hexan-1-one)
- 1111105-09-9(5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine)
- 1421467-24-4(N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)




